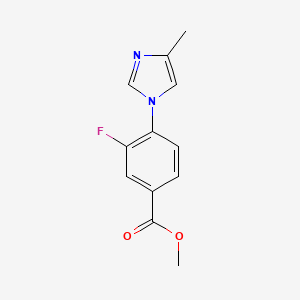
Carbamic acid, (4-aminobutyl)-, 2-(trimethylsilyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethylsilyl)ethyl (4-aminobutyl)carbamate is a compound that features a trimethylsilyl group attached to an ethyl chain, which is further connected to a 4-aminobutyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl (4-aminobutyl)carbamate typically involves the protection of amine groups using the trimethylsilyl group. One common method involves the reaction of 2-(trimethylsilyl)ethanol with 4-aminobutyl carbamate under specific conditions to form the desired compound . The reaction is usually carried out in the presence of a base such as triethylamine and a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trimethylsilyl)ethyl (4-aminobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Fluoride ions are often used to remove the trimethylsilyl group, facilitating further substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(Trimethylsilyl)ethyl (4-aminobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines and hydroxyl groups in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules and peptides.
Industry: The compound is utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Trimethylsilyl)ethyl (4-aminobutyl)carbamate involves the cleavage of the trimethylsilyl group under specific conditions, such as the presence of fluoride ions . This cleavage releases the active amine or hydroxyl group, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the functional groups present in the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trimethylsilyl)ethoxycarbonyl (TEOC): Used as a protecting group for amines and hydroxyl groups.
2-(Phenyl-2-trimethylsilyl)ethoxycarbonyl (PSOC): Similar to TEOC but with a phenyl group, offering different reactivity and stability.
2-(Triphenylsilyl)ethoxycarbonyl (TPSEOC): Contains a triphenylsilyl group, providing unique properties and reactivity.
Uniqueness
2-(Trimethylsilyl)ethyl (4-aminobutyl)carbamate is unique due to its specific combination of a trimethylsilyl group and a 4-aminobutyl carbamate group. This structure provides distinct reactivity and stability, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
682812-50-6 |
|---|---|
Formule moléculaire |
C10H24N2O2Si |
Poids moléculaire |
232.39 g/mol |
Nom IUPAC |
2-trimethylsilylethyl N-(4-aminobutyl)carbamate |
InChI |
InChI=1S/C10H24N2O2Si/c1-15(2,3)9-8-14-10(13)12-7-5-4-6-11/h4-9,11H2,1-3H3,(H,12,13) |
Clé InChI |
ILZMTTFQGSPZQW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOC(=O)NCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[2-(Trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B11874345.png)



![5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11874355.png)

![1-(7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B11874363.png)

